3-Methylbenzo[f]quinolin-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1210-03-3 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methyl-4H-benzo[f]quinolin-1-one |
InChI |
InChI=1S/C14H11NO/c1-9-8-13(16)14-11-5-3-2-4-10(11)6-7-12(14)15-9/h2-8H,1H3,(H,15,16) |
InChI Key |
UBWDPPRQICRYGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32 |
Isomeric SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32 |
Other CAS No. |
1210-03-3 |
Origin of Product |
United States |
Synthesis Via Ring Forming Reactions:
Classic quinoline (B57606) syntheses, such as the Skraup and Doebner-von Miller reactions, are powerful tools that could be adapted for this purpose. These methods construct the pyridine (B92270) ring onto a naphthalene (B1677914) core. The key to regioselectivity lies in the choice of the starting materials.
Doebner-von Miller Approach : This reaction typically involves the condensation of an aromatic amine with an α,β-unsaturated aldehyde or ketone. To synthesize 3-Methylbenzo[f]quinolin-1-ol, one could hypothetically start with a 1-hydroxy-2-naphthylamine (1-amino-2-naphthol). Reacting this precursor with crotonaldehyde (B89634) (but-2-enal) in the presence of an acid catalyst would be expected to yield the desired 3-methyl group on the newly formed pyridine ring. The hydroxyl group would already be correctly positioned on the naphthalene part of the scaffold.
Skraup Reaction : The Skraup reaction uses glycerol (B35011), an oxidizing agent (like arsenic acid or nitrobenzene), and sulfuric acid with an aromatic amine. To introduce a methyl group at the 3-position, a modification using crotonaldehyde in place of glycerol could be employed. Starting with 1-amino-2-naphthol (B1212963) would again be a logical precursor to install the hydroxyl group at the 1-position.
Late Stage Functionalization:
An alternative strategy involves introducing the substituents after the benzo[f]quinoline (B1222042) ring system has been formed. This approach is often hampered by a lack of regioselectivity.
Hydroxylation : Direct hydroxylation of the benzo[f]quinoline ring is difficult to control. However, a multi-step sequence involving epoxidation and rearrangement has been demonstrated for the synthesis of 5-hydroxybenzo[f]quinoline. medwinpublisher.org Oxidation of benzo[f]quinoline with ozone, followed by treatment with tris(dimethylamino)phosphine, yields benzo[f]quinoline-5,6-oxide. medwinpublisher.org This epoxide can then be isomerized with acid to give 5-hydroxybenzo[f]quinoline quantitatively. medwinpublisher.org Achieving hydroxylation at the 1-position would require a different and more targeted approach, potentially via a directed metallation-oxidation sequence, although this remains speculative.
Methylation : The introduction of a methyl group at the 3-position has been achieved. One reported method involves the reaction of N-oxidebenzo[f]quinoline with a methylsulfinyl carbanion generated from tert-BuOK and dimethylsulfoxide. This reaction yields 3-methylbenzo[f]quinoline-4-oxide, which can be deoxygenated to give 3-methylbenzo[f]quinoline (B1582139). medwinpublisher.org
Combining these late-stage functionalizations to achieve the desired 1-ol, 3-methyl pattern would be synthetically challenging due to competing reactions and the difficulty of controlling the position of substitution on the polycyclic aromatic system. Therefore, building the molecule from specifically substituted precursors appears to be the more viable strategy for achieving a regio- and stereoselective synthesis of 3-Methylbenzo[f]quinolin-1-ol.
Chemical Reactivity and Transformations of 3 Methylbenzo F Quinolin 1 Ol
Reactivity at the Hydroxyl Group (-OH)
The phenolic hydroxyl group at the 1-position is a key site for a variety of chemical modifications, including alkylation and acylation reactions, leading to the formation of ethers and esters.
The hydroxyl group of 3-Methylbenzo[f]quinolin-1-ol can undergo O-alkylation in the presence of a suitable alkylating agent and a base. The base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the alkylating agent. Similarly, O-acylation can be achieved by reacting the compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct.
The O-alkylation and O-acylation reactions directly lead to the formation of ether and ester derivatives of this compound, respectively. These transformations are valuable for modifying the compound's physical and biological properties. For instance, converting the polar hydroxyl group into a less polar ether or ester can enhance its solubility in nonpolar solvents and potentially alter its biological activity.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) / Base (e.g., K₂CO₃) | 1-Methoxy-3-methylbenzo[f]quinoline | O-Alkylation (Ether Formation) |
| This compound | Acetyl Chloride (CH₃COCl) / Base (e.g., Pyridine) | 3-Methylbenzo[f]quinolin-1-yl acetate | O-Acylation (Ester Formation) |
Reactions Involving the Nitrogen Heteroatom
The nitrogen atom in the quinoline (B57606) ring system is another focal point for chemical reactions, particularly alkylation, leading to the formation of quaternary ammonium (B1175870) salts.
The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by alkylating agents. This reaction, known as N-alkylation, results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge. Studies on analogous quinoline systems have shown that N-alkylation can sometimes compete with O-alkylation, with the reaction conditions often dictating the major product. In some quinolin-2(1H)-one systems, N-alkylation is the preferred pathway. researchgate.net
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Ethyl Bromide (CH₃CH₂Br) | 4-Ethyl-1-hydroxy-3-methylbenzo[f]quinolinium bromide |
While direct conversion of the nitrogen in the aromatic ring to an amide or amine derivative is not typical, derivatization of the benzo[f]quinoline (B1222042) core can introduce such functionalities. For instance, if a carboxylic acid group were present on the ring, it could be converted to an amide. Similarly, a nitro group could be reduced to an amine.
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo[f]quinoline Core
The extended aromatic system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents and the inherent electronic properties of the ring system. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The nitrogen atom, being electron-withdrawing, tends to deactivate the ring towards electrophilic attack, particularly the ring containing it.
Conversely, the presence of the electron-withdrawing nitrogen atom can make the benzo[f]quinoline system more susceptible to nucleophilic aromatic substitution, especially at positions activated by the nitrogen. The Bucherer reaction on 5-hydroxybenzo(f)quinoline, for example, demonstrates the potential for nucleophilic substitution of the hydroxyl group under specific conditions.
Cyclization and Annulation Reactions of Derivatives
Derivatives of this compound can serve as valuable synthons for the construction of novel fused heterocyclic systems. These reactions, which involve the formation of new rings onto the existing benzo[f]quinoline framework, are broadly categorized as cyclization (intramolecular ring formation) and annulation (intermolecular ring formation) reactions.
While specific examples detailing the cyclization and annulation reactions of this compound derivatives are not extensively documented in the reviewed literature, the general reactivity of the quinoline scaffold suggests several potential pathways. For instance, functionalization of the methyl group or the aromatic rings could introduce reactive moieties capable of participating in intramolecular cyclization to form tetracyclic systems. nih.gov Similarly, the presence of the hydroxyl group offers a handle for derivatization, leading to precursors for annulation reactions that could build additional rings onto the molecule. The synthesis of various fused quinoline derivatives through different methodologies, such as intramolecular radical cyclization and transition metal-catalyzed annulation, has been reported for other quinoline systems and could be conceptually applied to derivatives of this compound. mdpi.commdpi.com
One common strategy for constructing fused quinazolinone rings, for example, involves the intramolecular cyclization of suitably substituted quinoline precursors. researchgate.net Another approach to polycyclic aromatic hydrocarbons is through palladium-catalyzed [3+3] annulation reactions. rsc.org These established methods highlight the potential for derivatives of this compound to be employed in the synthesis of complex, multi-ring structures.
Table 1: Potential Cyclization and Annulation Strategies for this compound Derivatives
| Reaction Type | Potential Precursor Derivative | Expected Product Type |
| Intramolecular Cyclization | Derivative with an N-alkenyl side chain | Fused tetracyclic system |
| Intermolecular Annulation | Halogenated derivative | Polycyclic aromatic hydrocarbon |
| [4+2] Cycloaddition | Dienophilic derivative | Fused six-membered ring system |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can target either the heterocyclic quinoline core or the substituent groups. These transformations are crucial for modifying the electronic properties and biological activity of the molecule.
Oxidation: The hydroxyl group at the 1-position makes the molecule susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can potentially oxidize the hydroxyl group to a carbonyl functionality, yielding the corresponding quinolone. libretexts.org Furthermore, the methyl group at the 3-position, being at a benzylic-like position, could be oxidized to a carboxylic acid under vigorous conditions with reagents such as KMnO4. masterorganicchemistry.com The oxidation of the benzo[f]quinoline ring system itself can also occur. For instance, the parent benzo[f]quinoline can be oxidized to benzo[f]quinoline-5,6-oxide. medwinpublisher.org Additionally, the nitrogen atom in the quinoline ring can be oxidized to an N-oxide, as demonstrated by the formation of 3-methylbenzo[f]quinoline-4-oxide from the corresponding N-oxide of benzo[f]quinoline. medwinpublisher.org
Reduction: The quinoline portion of the molecule is susceptible to reduction. Catalytic hydrogenation is a common method for reducing the pyridine (B92270) ring of quinolines. For instance, 3-methylbenzo[f]quinoline (B1582139) has been successfully hydrogenated using an iron-based catalyst to yield the corresponding 1,2,3,4-tetrahydro derivative. scispace.com This selective reduction of the nitrogen-containing ring is a valuable transformation for altering the planarity and electronic nature of the molecule. The conditions for such hydrogenations, including catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. scispace.comgatech.edu
Table 2: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Potential Product |
| Oxidation of Hydroxyl Group | Potassium Permanganate (KMnO4) | 3-Methylbenzo[f]quinolin-1(4H)-one |
| Oxidation of Methyl Group | Potassium Permanganate (KMnO4) | 1-Hydroxybenzo[f]quinoline-3-carboxylic acid |
| N-Oxidation | Peroxy acids | This compound-4N-oxide |
| Catalytic Hydrogenation | Iron-based catalyst, H2 | 3-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-1-ol |
Photoreactivity and Photochemical Transformations
The extended π-system of this compound suggests that it will absorb ultraviolet (UV) radiation and may undergo photochemical reactions. mdpi.com The photoreactivity of quinoline derivatives can lead to a variety of transformations, including rearrangements, cyclizations, and isomerizations.
While specific studies on the photoreactivity of this compound are limited, the photochemical behavior of related compounds provides insights into its potential transformations. For example, the photochemical cyclization of trans-2-stilbazole derivatives is a known method for the synthesis of benzo[f]quinolines. medwinpublisher.org This type of reaction involves an intramolecular cyclization upon UV irradiation, followed by oxidation to the aromatic product.
Furthermore, quinoline-containing molecules have been shown to undergo photo-rearrangement reactions. For instance, certain (8-cyano-7-hydroxyquinolin-2-yl)methyl protected dialkylanilines undergo a photo-induced Hofmann-Martius type rearrangement upon photoexcitation. nih.gov The photostability of quinolone derivatives can also be influenced by substituents, with some groups enhancing stability against UV irradiation while others lead to degradation. nih.gov The specific photochemical transformations of this compound would depend on the reaction conditions, including the wavelength of light used and the presence of sensitizers or quenchers.
Table 3: Potential Photochemical Transformations
| Reaction Type | Conditions | Potential Outcome |
| Photocyclization | UV irradiation of a suitable precursor | Formation of a new fused ring |
| Photorearrangement | UV irradiation | Isomerization or structural rearrangement |
| Photodegradation | Prolonged UV irradiation | Decomposition of the molecule |
Spectroscopic and Advanced Analytical Characterization of 3 Methylbenzo F Quinolin 1 Ol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Ionization Techniques (e.g., ESI-MS, MALDI-TOF-MS, EI-MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization methods can be employed to convert the neutral 3-Methylbenzo[f]quinolin-1-ol molecule into gaseous ions for analysis.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is particularly useful for polar molecules and is less likely to cause extensive fragmentation compared to EI-MS. ehu.es It would be expected to generate a protonated molecule [M+H]⁺ for this compound. This technique is often coupled with liquid chromatography for the analysis of complex mixtures.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is another soft ionization technique well-suited for the analysis of a wide range of molecules, including organic compounds. nih.gov The sample is co-crystallized with a matrix and irradiated with a laser, leading to the desorption and ionization of the analyte molecules, typically as [M+H]⁺ or [M+Na]⁺ ions. The time-of-flight analyzer then separates the ions based on their m/z ratio. nih.gov
Table 1: Predicted and Observed Mass Spectrometry Data
| Ionization Technique | Predicted Ion for C₁₄H₁₁NO | Observed m/z for 3-Methylbenzo[f]quinoline (B1582139) (C₁₄H₁₁N) | Reference |
|---|---|---|---|
| EI-MS | M⁺ | 193 | nist.govnih.gov |
| ESI-MS | [M+H]⁺ | Not available | |
| MALDI-TOF-MS | [M+H]⁺, [M+Na]⁺ | Not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The NIST Chemistry WebBook provides an IR spectrum for the related compound 3-methylbenzo[f]quinoline. nist.gov For this compound, characteristic absorption bands would be expected for the O-H stretching vibration of the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline (B57606) ring system would appear in the 1450-1650 cm⁻¹ region. The C-O stretching vibration would likely be observed in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While no specific Raman data for this compound was found, studies on related quinoline derivatives demonstrate its utility. researchgate.net For instance, in a study of quinoline in solution, distinct bands were observed in the Raman spectrum, such as those around 1034 cm⁻¹. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings in this compound, which may be weak in the IR spectrum.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | docbrown.info |
| Aromatic C-H | Stretching | >3000 | docbrown.info |
| C=C / C=N | Stretching | 1450-1650 | docbrown.info |
| C-O | Stretching | 1000-1300 | docbrown.info |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.com By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in the crystal, it is possible to determine the crystal system, space group, and the exact coordinates of each atom. While a specific crystal structure for this compound is not available in the provided search results, the methodology is well-established for related quinoline derivatives. nih.govresearchgate.net For example, the structure of a related quinoline derivative was confirmed by single-crystal X-ray diffraction analysis. nih.gov Such an analysis for this compound would provide definitive proof of its structure and reveal details about its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system of the molecule. upi.edu Quinoline and its derivatives are known to exhibit strong UV absorption. researchgate.net The UV-Vis spectrum of this compound would be expected to show multiple absorption bands corresponding to the π → π* transitions within the extended aromatic system of the benzo[f]quinoline (B1222042) core. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents like the methyl and hydroxyl groups. researchgate.net For comparison, quinoline derivatives have been reported to absorb in the range of 280 to 510 nm. researchgate.net
Table 3: Expected UV-Vis Absorption for this compound
| Transition Type | Chromophore | Expected Absorption Range (nm) | Reference |
|---|---|---|---|
| π → π* | Benzo[f]quinoline ring system | 280-510 | researchgate.net |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. anjs.edu.iqresearchgate.net For a compound like this compound, reversed-phase HPLC would be a suitable method. libretexts.org In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.orgvscht.cz The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be a characteristic parameter under specific chromatographic conditions (column, mobile phase composition, flow rate, and temperature). A single, sharp peak in the chromatogram would be indicative of a pure compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and for preliminary purity assessment. ualberta.caresearchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. ualberta.ca For this compound, a single spot on the TLC plate would suggest a high degree of purity. Visualization can be achieved under UV light or by using a staining reagent. researchgate.net
Computational and Theoretical Investigations of 3 Methylbenzo F Quinolin 1 Ol
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-Methylbenzo[f]quinolin-1-ol, offering insights that can be difficult to obtain through experimental means alone. These methods allow for the detailed examination of electronic structure, reactivity, reaction pathways, and spectroscopic characteristics.
Advanced Material Science and Optoelectronic Applications of Benzo F Quinoline Derivatives
Fluorescent Properties and Luminescence Mechanisms of Hydroxylated Benzo[f]quinolines
The introduction of a hydroxyl group onto the benzo[f]quinoline (B1222042) scaffold significantly influences its photophysical properties. Hydroxylated quinolines, such as benzo[h]quinolin-10-ol derivatives, are known to exhibit strong fluorescence. nih.gov The luminescence in these compounds often arises from π–π* charge transfer (CT) transitions centered on the quinolinol core. ontosight.ai
The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular environment and substitution pattern. For instance, studies on dimeric indium complexes with quinolinolate ligands have shown that the emission bands gradually redshift as the electron-donating ability of substituents at the C5 position of the quinoline (B57606) group increases. ontosight.ai This tunability is crucial for designing materials with specific emission colors. Furthermore, the emission spectra can exhibit bathochromic shifts (a shift to longer wavelengths) with increasing solvent polarity, a phenomenon known as positive solvatochromism. ontosight.aiuj.edu.pl
The mechanism of fluorescence can also be affected by pH. In different pH conditions, hydroxylated aza-aromatics can exist in various neutral, cationic, or anionic forms, each with distinct photophysical characteristics. rsc.org For example, the neutral forms of some deazaalloxazines (structurally related to quinolones) are quenched in acidic conditions, while their anionic forms may fluoresce strongly. rsc.org This pH-dependent fluorescence is a key principle behind their use in sensors.
Table 1: Photophysical Properties of Selected Hydroxylated Quinoline Derivatives
| Compound/Derivative | Solvent/State | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) | Reference |
| 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid | Methanol | 280, 442 | 572 | N/A | nih.gov |
| 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | Methanol | 280, 477 | 620 | N/A | nih.gov |
| Dimeric Indium Complex (C5-Methyl-substituted quinolinol) | THF | ~400 | ~500 | 17.8% | ontosight.ai |
| Dimeric Indium Complex (C5-Methyl-substituted quinolinol) | Film | N/A | ~510 | 36.2% | ontosight.ai |
Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
The inherent fluorescent properties of benzo[f]quinoline derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The extended π-conjugation of the benzo[f]quinoline system allows for efficient electroluminescence. By carefully tuning the molecular structure through the introduction of various donor and acceptor groups, the emission color can be controlled, spanning the visible spectrum from blue to red. researchgate.net This has been demonstrated in OLED devices where different benzo[f]quinoline derivatives served as the emissive layer, achieving electroluminescence from blue (455 nm) to green (496 nm), yellow (545 nm), and red (630 nm). researchgate.net
In the realm of photovoltaics, particularly dye-sensitized solar cells (DSSCs), quinoline derivatives have also been explored. New benzo[h]quinolin-10-ol derivatives featuring cyanoacrylic acid units have been synthesized and applied as co-sensitizers with commercial dyes. nih.gov The use of these hydroxylated benzoquinoline compounds was shown to improve the photovoltaic performance of the fabricated devices compared to cells using the standard dye alone. nih.gov The hydroxyl group and the extended aromatic system play crucial roles in electron injection and dye regeneration processes within the solar cell.
Development as Organic Ligands in Coordination Chemistry
The benzo[f]quinoline scaffold is an effective building block for organic ligands used in coordination chemistry. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a prime coordination site for metal ions. researchgate.net The addition of a hydroxyl group, as in 3-Methylbenzo[f]quinolin-1-ol, introduces a second potential coordination site, enabling the molecule to act as a bidentate chelating agent. This chelation effect, where the ligand binds to a central metal ion at two points, typically results in the formation of highly stable metal complexes.
The coordination ability of the quinoline nitrogen can be modulated by substituents on the ring. For example, the introduction of electron-donating groups can increase the electron density on the nitrogen, potentially enhancing its coordination strength. nih.gov Conversely, sterically hindering groups near the nitrogen atom can impede complex formation. researchgate.net The synthesis of metal complexes with ligands like 8-hydroxy-3-methylbenzo[f]quinoline-5-sulfonic acid highlights the utility of these functionalized quinolines in binding metal ions, an application critical for catalysis and the development of new materials. researchgate.net Gold(III) and Platinum(II) complexes with related cyclometalated ligands have been synthesized, demonstrating intriguing photophysical properties that differ based on the metal center, indicating the potential for creating materials with tailored luminescent characteristics. mdpi.com
Chemo- and Biosensors Based on Benzo[f]quinoline Fluorophores
The strong fluorescence of the quinoline core is the basis for its widespread use in the design of chemical and biological sensors. rsc.org These sensors operate by translating a specific chemical recognition event, such as the binding of a metal ion or a change in pH, into a measurable change in the fluorescence signal. nih.govmdpi.com Benzo[f]quinoline derivatives, with their robust and tunable fluorescence, are excellent fluorophores for this purpose.
The general design of such a sensor involves linking the benzo[f]quinoline fluorophore to a specific receptor unit that selectively binds the target analyte. Upon binding, the electronic properties of the fluorophore are altered, leading to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength (ratiometric sensing). nih.gov For instance, numerous quinoline-based sensors have been developed for the detection of biologically and environmentally important metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. nih.govresearchgate.net
The sensing mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a PET sensor, the binding of an analyte can suppress or activate electron transfer, "switching" the fluorescence on or off. Ratiometric sensors, which exhibit a shift in emission wavelength upon analyte binding, are particularly advantageous as the ratio of two emission intensities provides a built-in correction for environmental effects and instrument variability. nih.gov
Table 2: Examples of Quinoline-Based Fluorescent Chemosensors
| Sensor Base | Target Analyte(s) | Sensing Mechanism | Detection Limit (LOD) | Reference |
| Quinoline-Thiazole Derivative (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | N/A | nih.gov |
| Benzothiazole-Quinoline (BTZ) | Cu²⁺ | Fluorescence Quenching | 1.153 x 10⁻⁷ M | ontosight.ai |
| Benzothiazole-Quinoline (BTZ) | CN⁻ | Colorimetric/Spectral Shift | 2.80 x 10⁻⁸ M | ontosight.ai |
| Quinoline Derivative (TQA) | Fe³⁺ | Fluorescence Quenching | 0.1684 µM | mdpi.com |
| Quinoline Derivative (PQ-Lyso) | pH (Lysosomes) | Ratiometric Shift (76 nm) | N/A | nih.gov |
Design of Functional Materials Utilizing Benzo[f]quinoline Scaffolds
The versatility of the benzo[f]quinoline scaffold allows for its use as a foundational element in the design of a wide array of functional materials. researchgate.net Through various synthetic strategies, such as quaternization followed by cycloaddition reactions, the core structure can be expanded into more complex, polycyclic systems with tailored properties. nih.gov These methods enable the creation of hybrid molecules that combine the desirable characteristics of the benzo[f]quinoline unit with those of other chemical moieties. nih.gov
Beyond optoelectronics, these derivatives have shown significant potential in medicinal chemistry. Research has highlighted the antimicrobial, antifungal, and anticancer activities of various benzo[f]quinoline compounds. ontosight.aiontosight.aiontosight.ai The planar structure of the aromatic system allows these molecules to intercalate with DNA, a mechanism that can inhibit cancer cell replication.
Furthermore, the benzo[f]quinoline framework can be incorporated into larger polymeric structures or used to create spiro-compounds, where two ring systems are linked by a single common atom. scispace.com These complex architectures can lead to materials with unique three-dimensional structures and novel electronic and optical properties, opening doors for applications in areas like information storage and the development of photochromic materials that change color upon exposure to light. researchgate.net The ability to functionalize the core through reactions like direct lithiation further expands the synthetic possibilities, allowing for the precise placement of functional groups to fine-tune the material's properties for specific applications. researchgate.net
Future Directions and Emerging Research Avenues in 3 Methylbenzo F Quinolin 1 Ol Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The future of chemical synthesis for compounds like 3-Methylbenzo[f]quinolin-1-ol is intrinsically linked to the principles of green chemistry. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions and toxic reagents. researchgate.net Modern research is focused on creating more environmentally benign and efficient pathways.
Emerging trends that could be applied to the synthesis of this compound include:
Catalyst- and Solvent-Free Reactions: Recent studies have demonstrated the feasibility of [5+1] annulation reactions to produce highly substituted quinolines, including those based on the 3-methylbenzo[f]quinoline (B1582139) framework, without the need for catalysts or solvents. nih.govrsc.org Adapting such methodologies could lead to a direct and waste-reducing synthesis of the target compound.
Nanocatalysis: The use of nanocatalysts, such as copper oxide (CuO) nanoparticles, is gaining traction for synthesizing quinoline derivatives under milder conditions. acs.orgnih.gov These catalysts offer high surface area and reactivity, potentially enabling the efficient construction of the benzo[f]quinoline (B1222042) core with high yields. nih.gov
Metal-Free Approaches: Iodine-catalyzed reactions, using oxidants like tert-butyl hydroperoxide (TBHP), present a metal-free alternative for constructing functionalized quinolines. acs.org Exploring these pathways could circumvent the cost and toxicity associated with heavy metal catalysts.
The goal is to develop synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimize waste, and operate under mild, energy-efficient conditions.
Exploration of Novel Reactivity and Catalysis Paradigms
The unique electronic and steric environment of this compound opens the door to exploring new chemical transformations. The reactivity of the parent 3-methylbenzo[f]quinoline has been demonstrated in several catalytic systems, providing a blueprint for future investigations.
Key areas for exploration include:
Selective Hydrogenation: Iron-based catalysts have been successfully used for the selective hydrogenation of the N-heterocyclic ring in various quinolines, including 3-methylbenzo[f]quinoline. rsc.org Further research could focus on developing catalysts that can selectively reduce either the carbocyclic or heterocyclic portion of this compound, providing access to a wider range of saturated derivatives. Electrocatalytic hydrogenation using water as a hydrogen source over cobalt-based catalysts is another promising, sustainable approach for quinoline reduction under ambient conditions. d-nb.info
Direct Functionalization: Methods for the direct lithiation of the benzo[f]quinoline ring have been reported, allowing for the introduction of various electrophiles. ingentaconnect.com Applying and refining these C-H activation strategies for this compound could enable the late-stage introduction of new functional groups without the need for pre-functionalized starting materials, significantly streamlining synthetic efforts.
Annulation Reactions: The participation of 3-methylbenzo[f]quinoline in [5+1] annulation reactions to form complex polycyclic aromatic systems highlights its utility as a building block. nih.govrsc.org Investigating the role of the hydroxyl group in directing or influencing such cycloadditions could lead to the discovery of novel skeletal transformations and the synthesis of complex, three-dimensional molecules.
| Reaction Type | Catalyst/Conditions | Reactant | Potential Application for this compound |
| Selective Hydrogenation | Iron-based catalyst, H₂ pressure rsc.org | 3-Methylbenzo[f]quinoline | Synthesis of saturated 1,2,3,4-tetrahydro derivatives. |
| [5+1] Annulation | Catalyst- and solvent-free, heat rsc.org | 3-Methylbenzo[f]quinoline | Construction of complex polycyclic aromatic compounds. |
| Direct Lithiation | Alkyllithiums ingentaconnect.com | Benzo[f]quinoline | C-H functionalization to introduce new substituents. |
| Electrocatalytic Hydrogenation | Fluorine-modified cobalt catalyst, water d-nb.info | Quinolines | Green synthesis of tetrahydro-derivatives at room temperature. |
Integration of Artificial Intelligence and Machine Learning for Synthetic Route Planning and Property Prediction
The complexity of synthesizing and predicting the properties of molecules like this compound can be significantly mitigated by computational tools. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful allies for chemists. engineering.org.cn
Future applications in this domain include:
Retrosynthesis Prediction: AI-driven platforms can analyze the structure of a target molecule and propose viable synthetic pathways by learning from vast databases of chemical reactions. engineering.org.cnacs.org Such tools, often based on graph-convolutional neural networks, could be employed to design novel and efficient synthetic routes to this compound, potentially uncovering non-intuitive strategies. acs.org
Property Prediction: ML models can be trained to predict the chemical and biological properties of quinoline derivatives. doaj.org By inputting the structure of this compound into a trained model, researchers could rapidly estimate its reactivity, site selectivity for electrophilic substitution, and potential biological activities, thereby prioritizing experimental efforts. researchgate.netdoaj.org
Reaction Optimization: AI can accelerate the optimization of reaction conditions (e.g., catalyst, solvent, temperature) by intelligently exploring the parameter space, leading to higher yields and selectivity with fewer experiments.
Advanced In-Situ Spectroscopic Characterization during Reactions
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. Advanced in-situ spectroscopic techniques allow researchers to monitor chemical reactions in real-time, providing invaluable mechanistic insights.
Potential applications for studying this compound include:
In-Situ FTIR Spectroscopy: This technique has been used to elucidate the reaction mechanisms for quinoline synthesis over zeolite catalysts, identifying key intermediates as they form. rsc.orgresearchgate.net Applying in-situ FTIR to the synthesis of this compound would allow for the direct observation of bond formation and the identification of transient species, helping to confirm or refute proposed mechanistic pathways.
In-Situ Raman Spectroscopy: For reactions involving solid catalysts or producing highly luminescent compounds, in-situ Raman spectroscopy can be a powerful tool. It has been used to monitor the progress of copper-catalyzed click reactions involving quinoline derivatives. beilstein-journals.org This method could be employed to study the kinetics and mechanism of catalytic reactions involving this compound, especially in heterogeneous systems.
Expansion into Supramolecular Chemistry and Nanotechnology Applications
The structural features of this compound—a planar aromatic system for π-π stacking and a hydroxyl group for hydrogen bonding—make it an excellent candidate for applications in supramolecular chemistry and nanotechnology.
Emerging research directions include:
Supramolecular Assemblies: The ability of benzo[f]quinolines to engage in non-covalent interactions is key to their role in supramolecular chemistry. rsc.org The hydroxyl group on this compound adds a strong hydrogen-bonding capability, enabling the design of self-assembling systems like gels, liquid crystals, or molecular capsules.
Fluorescent Materials: Benzo[f]quinoline derivatives are recognized for their fluorescent properties, which are being explored for use in organic light-emitting diodes (OLEDs). chemimpex.commdpi.com The specific substitution pattern of this compound could be tuned to create novel fluorophores for biological imaging or advanced optoelectronic materials.
Covalent Organic Frameworks (COFs): Benzo[f]quinolines can be used as building blocks to construct highly stable and porous COFs. Recently, a benzo[f]quinoline-linked COF was developed for the photocatalytic production of hydrogen peroxide. nih.gov this compound could serve as a functional monomer in the creation of new COFs with tailored catalytic or adsorptive properties.
Nanocatalyst Scaffolds: The quinoline motif is used in the synthesis of various nanocatalysts. acs.orgnih.gov The this compound structure could be incorporated into or used to stabilize metal nanoparticles, creating hybrid materials for a range of catalytic transformations.
Multi-Disciplinary Research at the Interface of Organic and Materials Chemistry
The most exciting future developments for this compound likely lie at the intersection of traditional organic chemistry and modern materials science. The unique combination of a polycyclic aromatic system and specific functional groups provides a platform for creating materials with novel electronic, optical, and chemical properties.
Collaborative research in this area could focus on:
Organic Electronics: The extended π-conjugation of the benzo[f]quinoline core is advantageous for charge transport. chemimpex.com By incorporating this compound into polymers or as a component in organic semiconductors, its properties could be harnessed for applications in transistors, sensors, and photovoltaic devices.
Chemosensors: The hydroxyl group and the nitrogen atom in the quinoline ring can act as binding sites for metal ions or other analytes. This suggests that this compound could be developed into a fluorescent chemosensor, where a change in fluorescence intensity or wavelength signals the presence of a specific target species.
Bioactive Materials: The known biological activities of quinoline derivatives, including antimicrobial and anticancer properties, could be translated into new functional materials. mdpi.comontosight.ai For example, this compound could be grafted onto surfaces to create antimicrobial coatings or incorporated into drug delivery systems.
Q & A
Q. Q1: What are the recommended synthetic routes for 3-Methylbenzo[f]quinolin-1-ol, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: A robust approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using arylboronic acids and brominated precursors under nitrogen atmosphere (e.g., 80°C, 24 hours, toluene/methanol solvent system) achieves moderate yields (e.g., 50–65%). Optimization includes:
Q. Q2: How can researchers validate the structural integrity of this compound derivatives?
Methodological Answer: Combine spectroscopic and analytical techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). For example, the methyl group at position 3 in this compound shows a singlet in 1H NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm mass error) .
- Elemental analysis : Validate empirical formulas (e.g., C₁₆H₁₃NO) .
Advanced Research Questions
Q. Q3: How do substituent variations at the quinoline core influence the antibacterial activity of this compound derivatives?
Methodological Answer: Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -F at position 4) enhance activity against MRSA (MIC = 1.5–4 μg/mL) by disrupting FtsZ GTPase activity .
- Hydrophobic substituents (e.g., -CH₃) improve membrane permeability, as shown in logP calculations (e.g., ClogP >3.5 correlates with 8-fold higher potency) .
Experimental validation : - MIC assays : Test against Gram-positive (e.g., MRSA ATCC 43300) and Gram-negative (e.g., E. coli NDM-1) strains using broth microdilution .
- FtsZ inhibition : Measure GTPase activity via malachite green assay (absorbance at 620 nm) .
Q. Q4: What computational strategies are effective in predicting the binding interactions of this compound with bacterial targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with FtsZ (PDB: 1W5B). Key residues: Asp199 and Val297 form hydrogen bonds with the quinolin-1-ol moiety .
- MD simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. RMSD values <2 Å indicate stable complexes .
- QSAR modeling : Employ CoMFA (Comparative Molecular Field Analysis) to correlate 3D electrostatic/hydrophobic fields with MIC values (q² >0.7 ensures predictive power) .
Q. Q5: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer: Address discrepancies via:
- Standardized assays : Adopt CLSI guidelines for MIC determination to minimize inter-lab variability .
- Counter-screening : Test compounds against HEK-293 cells to rule out cytotoxicity (CC50 >50 μM indicates selectivity) .
- Meta-analysis : Compare substituent effects using databases (e.g., ChEMBL) to identify outliers. For example, discrepancies in VRE activity may arise from differences in efflux pump expression .
Q. Q6: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Challenge 1 : Low yields in cross-coupling steps due to catalyst deactivation.
Solution : Use Pd nanoparticles (e.g., Pd/C) for recyclability (3 cycles, 90% retained activity) . - Challenge 2 : Purification difficulties from regioisomers.
Solution : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
